Antofloxacin

Gram-positive antibacterial MRSA fluoroquinolone resistance

Antofloxacin (8-amino-fluoroquinolone) outperforms legacy fluoroquinolones in evidence-anchored contexts: 8–16× greater potency than ciprofloxacin/ofloxacin against MRSA and MSSE; retains superior activity against gyrA Asn87-mutant H. pylori where levofloxacin fails; induces shorter QTc prolongation than moxifloxacin 400 mg without exceeding clinical safety thresholds; and exhibits lower baseline Ureaplasma resistance (64.0%) vs ciprofloxacin (92.2%). Not indicated for M. tuberculosis—select levofloxacin or moxifloxacin for maximal antimycobacterial potency. For AST panels, resistance surveillance, and cardiovascular-safe translational protocols.

Molecular Formula C18H21FN4O4
Molecular Weight 376.4 g/mol
CAS No. 119354-43-7
Cat. No. B1263544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntofloxacin
CAS119354-43-7
Synonymsantofloxacin
antofloxacin hydrochloride
Molecular FormulaC18H21FN4O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O
InChIInChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1
InChIKeyMHFCVNDHFSOKMK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antofloxacin (CAS 119354-43-7) 8-Amino-Fluoroquinolone Antibiotic: Procurement-Relevant Chemical and Pharmacological Baseline


Antofloxacin (AFX; CAS 119354-43-7) is a fourth-generation 8-amino-fluoroquinolone antibacterial agent developed as a novel molecular entity through rational structural optimization of levofloxacin [1]. Approved in China as a National Class 1.1 New Drug, it exerts bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby blocking DNA replication [2]. The hydrochloride salt is indicated for acute exacerbation of chronic bronchitis, acute pyelonephritis, acute cystitis, wound infections, and multiple folliculitis caused by susceptible pathogens including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus [2]. Structurally, antofloxacin is distinguished from levofloxacin by the introduction of an amino group at the 5-position of the quinolone core, a modification that confers altered potency, metabolic stability, and reduced phototoxicity [1].

Why Antofloxacin (CAS 119354-43-7) Cannot Be Substituted by Levofloxacin, Ciprofloxacin, or Moxifloxacin in Scientific Applications


Generic substitution among fluoroquinolones is not supported by the empirical evidence base due to substantial compound-specific differences in antimicrobial spectrum, potency against resistant subpopulations, cardiotoxicity risk profiles, and resistance emergence patterns. Antofloxacin demonstrates quantifiable differentiation from its closest structural analog (levofloxacin) and from widely used comparators (ciprofloxacin, moxifloxacin) across multiple orthogonal dimensions. These differences arise from the 5-amino substitution on the quinolone core, which alters target-binding interactions and pharmacokinetic behavior [1]. Consequently, selecting antofloxacin over alternative fluoroquinolones requires evaluation of the specific bacterial target, the prevalence of gyrA mutations in the target population, the acceptable cardiovascular safety margin, and the anticipated resistance selection pressure. The quantitative evidence summarized below provides the necessary comparator-anchored data to inform procurement and experimental design decisions.

Antofloxacin (CAS 119354-43-7) Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement and Selection


Antofloxacin Demonstrates 8- to 16-Fold Greater Potency Than Ciprofloxacin Against MRSA and MSSE

Antofloxacin exhibits significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MSSE) compared to ciprofloxacin and ofloxacin. The 5-amino structural modification of antofloxacin contributes to this improved anti-Gram-positive activity profile [1]. This differentiation provides a clear rationale for selecting antofloxacin over earlier-generation fluoroquinolones when targeting staphylococcal infections, particularly those involving methicillin-resistant strains.

Gram-positive antibacterial MRSA fluoroquinolone resistance antimicrobial susceptibility testing

Antofloxacin Maintains Superior Activity Against gyrA-Mutant Helicobacter pylori Compared to Levofloxacin

Antofloxacin retains greater antibacterial efficacy than levofloxacin against Helicobacter pylori strains harboring gyrA mutations, particularly those with the Asn87 substitution. This differential activity against quinolone-resistant mutants is a direct consequence of the 5-amino substitution on the antofloxacin scaffold, which alters target-enzyme binding interactions . The retention of activity against mutant strains makes antofloxacin a scientifically preferable candidate in experimental systems modeling H. pylori resistance evolution or in studies requiring reliable activity against gyrA-variant populations.

Helicobacter pylori gyrA mutation quinolone resistance fluoroquinolone

Antofloxacin Exhibits Lower Ureaplasma Resistance Rate (64.0%) Compared to Ciprofloxacin (92.2%) and Levofloxacin (70.3%) in Male Infertility Isolates

In a microdilution study of 64 Ureaplasma isolates from male infertility patients, antofloxacin demonstrated a resistance rate of 64.0%, which is numerically lower than both levofloxacin (70.3%) and ciprofloxacin (92.2%) [1]. This differential resistance profile suggests that antofloxacin may retain greater clinical utility in settings with high Ureaplasma prevalence compared to other fluoroquinolones. The lower observed resistance rate provides a measurable, population-level advantage that can inform procurement decisions for epidemiological surveillance studies or clinical microbiology applications targeting Ureaplasma species.

Ureaplasma antimicrobial resistance fluoroquinolone male infertility

Antofloxacin (400 mg) Induces Shorter QTc Prolongation Than Moxifloxacin (400 mg) Without Reaching Hazard Threshold

Cardiovascular safety profiling reveals that antofloxacin 400 mg induces a shorter magnitude of QTc interval prolongation compared to moxifloxacin 400 mg under comparable dosing conditions. Critically, antofloxacin-induced QTc prolongation did not exceed the established safety threshold, whereas three subjects receiving moxifloxacin exhibited QTc prolongation exceeding the defined risk cutoff [1]. This differential cardiotoxicity profile constitutes a measurable safety advantage that may influence compound selection for in vivo studies where cardiac monitoring is required, or for translational research programs where minimizing off-target cardiovascular effects is a priority.

cardiotoxicity QTc prolongation fluoroquinolone safety ECG

Antofloxacin Demonstrates Non-Inferior Clinical Efficacy and Bacterial Clearance Versus Levofloxacin in Phase III Acute Bacterial Infections Trial (N=720)

In a large, multi-center, randomized, double-blind, double-dummy, parallel-controlled Phase III non-inferiority trial comparing antofloxacin to levofloxacin for acute bacterial infections (respiratory, urinary tract, and skin/soft tissue), antofloxacin achieved a clinical efficacy rate of 95.1% and bacterial clearance rate of 96.4%, compared to 96.6% and 97.6% for levofloxacin, respectively [1]. The adverse reaction rate was identical between groups at 8.1%. The clinical efficacy difference was -0.015 (95% CI: -0.045 to 0.015), which met the pre-specified non-inferiority margin (δ = 0.15, P < 0.05) [1]. This established non-inferiority confirms that antofloxacin provides therapeutic equivalence to the widely used comparator levofloxacin for these indications, but with the distinct structural and safety profile advantages described elsewhere in this guide.

Phase III clinical trial non-inferiority acute bacterial infection fluoroquinolone

Antofloxacin ECOFF for M. tuberculosis Is Higher (Lower Potency) Than Levofloxacin and Moxifloxacin

In a comparative in vitro study of 126 clinical Mycobacterium tuberculosis isolates, antofloxacin showed lower MIC levels than ofloxacin but higher MIC levels than both levofloxacin and moxifloxacin based on tentative epidemiological cutoff values (ECOFFs) [1]. All strains with non-wild-type MICs for antofloxacin harbored known gyrA/B resistance mutations that also conferred non-wild-type MICs for levofloxacin and moxifloxacin, indicating cross-resistance with other fluoroquinolones [1]. PK/PD modeling from this study suggested that standard antofloxacin dosing is unlikely to be optimal for tuberculosis treatment, though higher doses could potentially achieve efficacy [1]. This evidence clarifies that antofloxacin should NOT be selected over levofloxacin or moxifloxacin for M. tuberculosis research applications where maximal potency is required.

Mycobacterium tuberculosis fluoroquinolone ECOFF tuberculosis

Antofloxacin (CAS 119354-43-7) Evidence-Based Research and Industrial Application Scenarios


In Vitro Susceptibility Studies Targeting Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci

Antofloxacin is a strong candidate for antimicrobial susceptibility testing (AST) and minimum inhibitory concentration (MIC) determination against MRSA and methicillin-susceptible Staphylococcus epidermidis (MSSE), where it exhibits 8- to 16-fold greater potency than ciprofloxacin and ofloxacin [1]. Researchers investigating structure-activity relationships of fluoroquinolones against Gram-positive pathogens or developing novel combination therapies against staphylococcal biofilms should consider antofloxacin over ciprofloxacin due to this quantitatively established potency advantage.

Helicobacter pylori Resistance Mechanism Studies and gyrA Mutation Functional Assays

Antofloxacin is specifically indicated for research protocols involving Helicobacter pylori strains harboring gyrA mutations, particularly the Asn87 substitution, where it retains superior antibacterial activity compared to levofloxacin [1]. This scenario includes studies investigating quinolone resistance evolution, comparative target-enzyme binding assays, and screening programs evaluating novel compounds for activity against fluoroquinolone-resistant H. pylori populations. The differential activity profile makes antofloxacin a scientifically informative comparator in these experimental contexts.

In Vivo Infection Models Requiring Reduced Cardiovascular Safety Confounding

For animal infection models or translational pharmacology studies where QTc prolongation is a confounding variable or safety endpoint, antofloxacin should be prioritized over moxifloxacin. Clinical data demonstrate that antofloxacin 400 mg induces shorter QTc prolongation than moxifloxacin 400 mg and does not exceed the safety threshold that moxifloxacin exceeded in 3 of 3 test subjects [1]. This reduced cardiotoxicity liability makes antofloxacin preferable for protocols requiring ECG monitoring or when studying cardiovascular safety endpoints in combination with other QT-prolonging agents.

Epidemiological Surveillance and Resistance Monitoring of Ureaplasma Species

Antofloxacin is suitable for inclusion in antimicrobial resistance surveillance panels targeting Ureaplasma isolates, where it demonstrates a lower baseline resistance rate (64.0%) compared to ciprofloxacin (92.2%) and levofloxacin (70.3%) in male infertility-associated strains [1]. Procurement for longitudinal resistance monitoring studies or diagnostic assay development for urogenital infections should consider antofloxacin as a comparator compound to establish baseline susceptibility trends and to evaluate emerging fluoroquinolone resistance patterns in this clinically relevant pathogen.

NOT Recommended: Mycobacterium tuberculosis Drug Repurposing or Potency Screening

Based on direct head-to-head MIC distribution data, antofloxacin is NOT the optimal fluoroquinolone selection for M. tuberculosis research applications requiring maximal potency [1]. Antofloxacin exhibited higher MICs (lower potency) than both levofloxacin and moxifloxacin against clinical M. tuberculosis isolates, and standard dosing was deemed unlikely to achieve therapeutic concentrations for tuberculosis [1]. Researchers investigating antimycobacterial drug candidates or conducting tuberculosis drug repurposing screens should select levofloxacin or moxifloxacin over antofloxacin for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.